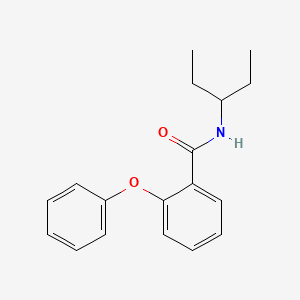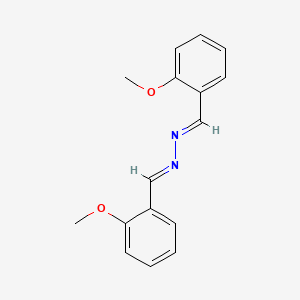
5,5,5',5'-tetramethyl-4,4',5,5'-tetrahydro-3,3'-bi-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,5',5'-tetramethyl-4,4',5,5'-tetrahydro-3,3'-bi-1,2,4-oxadiazole, commonly known as TMB or BODIPY-TMB, is a fluorescent probe used in various scientific research applications. This chemical compound has gained significant attention due to its unique properties, such as high quantum yield, photostability, and sensitivity to environmental changes.
作用機序
The mechanism of action of TMB involves its ability to undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules. When excited by light, TMB emits a green fluorescence, which can be detected and quantified. TMB can also be used as a quencher of other fluorophores, allowing for the detection of specific interactions between molecules.
Biochemical and Physiological Effects:
TMB has been shown to have minimal effects on cellular viability and function, making it an ideal probe for studying live cells. It has been used to image various organelles, including the Golgi apparatus, endoplasmic reticulum, and mitochondria. TMB has also been used to study the uptake and trafficking of nanoparticles in cells.
実験室実験の利点と制限
One of the main advantages of TMB is its high quantum yield and photostability, which allows for long-term imaging experiments. TMB is also highly sensitive to environmental changes, making it a useful tool for studying cellular processes. However, TMB has limitations in terms of its spectral properties, which can limit its use in multicolor imaging experiments.
将来の方向性
There are several future directions for the use of TMB in scientific research. One area of interest is the development of TMB-based probes for detecting specific molecules and interactions in cells. Another direction is the use of TMB in combination with other fluorescent probes to enable multicolor imaging experiments. Additionally, the use of TMB in vivo for imaging small animals is an area of active research.
合成法
The synthesis of TMB involves a multistep process, starting with the reaction of 2,4-dimethyl-5-nitropyridine with potassium hydride in dimethylformamide. This is followed by the reaction of the resulting intermediate with 2,2'-dithiobis(5-nitropyridine) in the presence of potassium carbonate. The final step involves the reduction of the nitro groups to amino groups using palladium on carbon and hydrogen gas.
科学的研究の応用
TMB has been widely used as a probe in various scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. It has been used to study cellular processes such as protein trafficking, endocytosis, and exocytosis. TMB has also been used to detect reactive oxygen species and to monitor changes in pH and temperature.
特性
IUPAC Name |
3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-5,5-dimethyl-2H-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-7(2)9-5(11-13-7)6-10-8(3,4)14-12-6/h1-4H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVDUPKJDVWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NO1)C2=NC(ON2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)
